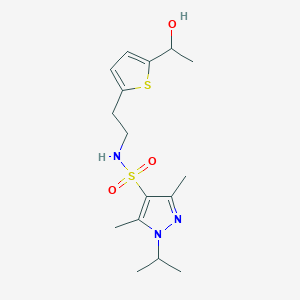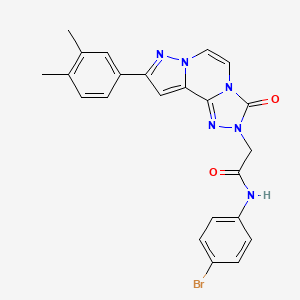
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in various fields, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Structural Aspects and Properties of Amide Compounds
Amide compounds derived from isoquinoline derivatives exhibit unique structural properties, such as the formation of gels or crystalline solids when treated with different acids. These structural aspects are crucial for understanding the compound's interactions and potential applications in materials science. For instance, the crystal structure of N-[3-(4-methoxy-phenyl)propyl]-2-(quinolin-8-yloxy)acetamide was determined to have a parallel sheet structure, indicating potential applications in the development of novel materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Novel Compounds
The synthesis of novel tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines from compounds with similar functionalities demonstrates the compound's versatility in chemical synthesis. These synthetic pathways offer valuable insights into the development of new pharmaceuticals and agrochemicals, showcasing the compound's relevance in drug discovery and agricultural applications (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Applications in Biological Systems
Research on similar compounds has explored their metabolism in human and rat liver microsomes, indicating the potential biomedical implications of these compounds. Understanding the metabolic pathways can inform the development of safer and more effective pharmaceuticals by predicting potential metabolites and their biological activities (Coleman, Linderman, Hodgson, & Rose, 2000).
Insecticidal Activities
Compounds related to the query have been investigated for their insecticidal activities, suggesting potential applications in pest control. Such studies contribute to the search for new, environmentally friendly insecticides with specific target activities and minimal non-target effects (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Toxicity and Imaging in Biological Models
The synthesis and evaluation of tetrahydroquinoline derivatives for their toxicity and imaging capabilities in zebrafish embryos highlight the compound's potential in developmental biology and toxicology studies. These findings are crucial for understanding the compound's biological interactions and potential effects on living organisms (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016).
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-11-23-19-9-8-16(12-15(19)7-10-21(23)25)22-20(24)14-27-18-6-4-5-17(13-18)26-2/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJTEBJYZSAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2934947.png)
![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2934948.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934953.png)
